molecular formula C12H12F4O2 B1407047 tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate CAS No. 1505194-31-9

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Cat. No. B1407047
M. Wt: 264.22 g/mol
InChI Key: QXXKJPXPRJPWEL-UHFFFAOYSA-N
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Description

“tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C12H12F4O2 . It is a derivative of benzoic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” includes a total of 30 bonds; 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

“tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” has a molecular weight of 264.22 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fluorinated Compounds

    tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate is used in the synthesis of various fluorinated compounds. For example, it has been involved in the synthesis of 3-fluorofuran-2(5H)-ones, which serve as fluorinated building blocks for further chemical synthesis (Pomeisl et al., 2007).

  • Formation of Carboxylic Acids

    In superbase reactions, compounds like tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergo hydrogen-metal exchange, leading to the formation of carboxylic acids, which are significant in various chemical syntheses (Schlosser et al., 1990).

Chemical Reactivity and Catalysis

  • Electrophilic Reactions

    The compound is involved in electrophilic reactions. For instance, tert-butyl hypofluorite, synthesized from tert-butyl alcohol, shows unique electrophilic characteristics and is used in the formation of β-fluoro-tert-butoxy compounds (Appelman et al., 1993).

  • Anionic Cascade Reactions

    It is used in anionic cascade reactions for assembling benzoate esters, showcasing its role in complex organic synthesis processes (Qureshi & Njardarson, 2022).

Medicinal Chemistry and Pharmacology

  • Impact on Drug Properties: In medicinal chemistry, tert-Butyl groups, like those in tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate, are often incorporated into bioactive compounds, which can influence properties like lipophilicity and metabolic stability. This highlights its potential use in drug development (Westphal et al., 2015).

Materials Science and Engineering

  • Polymerization Catalysis: The tert-butyl group is used in polymerization reactions. Titanium(IV) pyridine-phenolate catalysts featuring tert-butyl groups have been studied for their impact on ethylene polymerization reactivity and polymer properties (Lo et al., 2013).

Safety And Hazards

This compound is classified as a warning under the GHS07 signal word. It may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKJPXPRJPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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